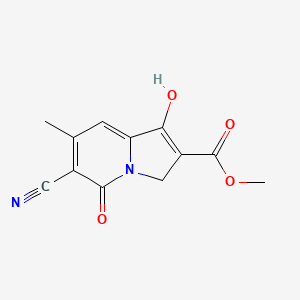

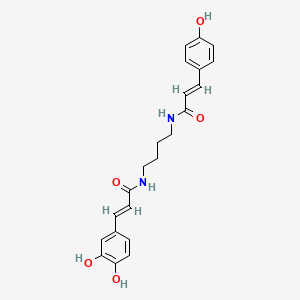

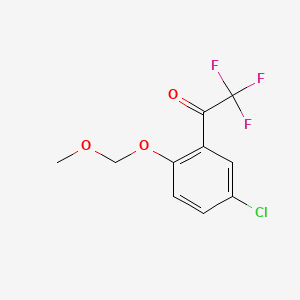

4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chlorobenzene, a compound structurally related to the one you’re asking about, is a colorless, flammable liquid with an aromatic, almond-like odor . It belongs to the family of organic halogen compounds and is used as a solvent and starting material for the manufacture of other organic compounds .

Synthesis Analysis

Chlorobenzene, an aryl halide, is manufactured on a large industrial scale by the reaction of benzene with chlorine in the presence of catalysts . A base promoted annulation of pyridinium ylides with trifluoroacetyl diazoester has been reported . Highly functionalized 4-trifluoromethyl pyridazines were synthesized in good yields without the use of any heavy metal catalysts .Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, 4-(Trifluoroacetyl)benzoic acid, has a molecular weight of 218.131 g/mol . The InChI Key is WLTZCRCZDLLXQP-UHFFFAOYSA-N .Chemical Reactions Analysis

Chlorobenzene reacts readily with chlorine, nitric acid, or sulfuric acid, forming dichlorobenzenes, chloronitrobenzenes, or chlorobenzenesulfonic acids, respectively . Under high pressure and at high temperature, chlorobenzene reacts with water or with ammonia, which displace the chlorine atom and form phenol or aniline .Physical And Chemical Properties Analysis

Chlorobenzene is a colorless, mobile liquid with a penetrating almond-like odor . It freezes at -45.6° C (-50.1° F) and boils at 132° C (270° F); it is denser than water and practically insoluble in it, but it dissolves in a number of organic solvents .Aplicaciones Científicas De Investigación

Pharmaceuticals

The trifluoromethyl group plays an increasingly important role in pharmaceuticals . The presence of a trifluoromethyl group can enhance the biological activity of pharmaceuticals, improve their metabolic stability, and increase their lipophilicity, which can enhance cell membrane penetration .

Agrochemicals

Similar to its role in pharmaceuticals, the trifluoromethyl group also plays a significant role in agrochemicals . It can enhance the effectiveness of agrochemicals, improve their environmental stability, and increase their resistance to metabolic degradation .

Materials Science

The trifluoromethyl group is also important in materials science . It can enhance the properties of materials, such as their thermal stability, chemical resistance, and electrical properties .

Organic Synthesis

“4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene” is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a wide range of organic compounds .

Dyestuff Industry

This compound is also used in the dyestuff industry . It can be used to synthesize various dyes, pigments, and colorants .

Radical Trifluoromethylation

This compound can be used in radical trifluoromethylation . This is a process where a trifluoromethyl group is introduced into a molecule via a radical mechanism .

Visible-light-promoted S-trifluoromethylation

This compound can also be used in visible-light-promoted S-trifluoromethylation . This is a process where a trifluoromethyl group is introduced into a molecule via a visible light-promoted mechanism .

Nucleophilic Trifluoromethylation

This compound can be used as a nucleophilic trifluoromethylation agent . This is a process where a trifluoromethyl group is introduced into a molecule via a nucleophilic mechanism .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[5-chloro-2-(methoxymethoxy)phenyl]-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O3/c1-16-5-17-8-3-2-6(11)4-7(8)9(15)10(12,13)14/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWXSUDMCDBKPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Isopropylidenebicyclo[3.3.1]nonan-2-one](/img/structure/B579987.png)

![6,7-Dimethyl-6H-imidazo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B579988.png)